molecular formula C18H17F2NO B2808947 N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023484-29-8

N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2808947
CAS No.: 1023484-29-8
M. Wt: 301.337
InChI Key: XTWAUKACKACWMJ-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentane ring substituted with a phenyl group and a carboxamide group, along with a 3,5-difluorophenyl moiety. The presence of fluorine atoms in the aromatic ring can significantly influence the compound’s chemical reactivity and biological activity.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its biological activity is of interest for developing new pharmaceuticals and agrochemicals.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: The compound’s chemical stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of suitable precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Carboxamide Group: The carboxamide group is usually introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

    Incorporation of the 3,5-Difluorophenyl Moiety: The 3,5-difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions or via direct fluorination of a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.

Mechanism of Action

The mechanism by which N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s overall activity.

Comparison with Similar Compounds

N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    N-(3,5-difluorophenyl)-1-phenylcyclohexane-1-carboxamide: This compound features a cyclohexane ring instead of a cyclopentane ring, which can affect its chemical and biological properties.

    N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxylate: The ester derivative of the compound, which may exhibit different reactivity and stability.

    N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-sulfonamide: The sulfonamide derivative, which can have distinct pharmacological properties.

The uniqueness of this compound lies in its specific combination of structural features, which can influence its reactivity, stability, and biological activity in ways that are distinct from its analogs.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-14-10-15(20)12-16(11-14)21-17(22)18(8-4-5-9-18)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWAUKACKACWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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